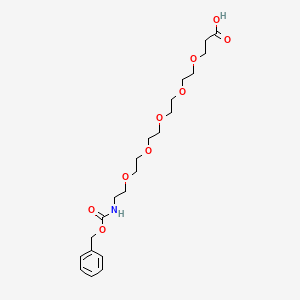

Cbz-NH-PEG5-C2-acid

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNKBFYOBNNSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cbz-NH-PEG5-C2-acid in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[1]

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

Cbz-NH-PEG5-C2-acid: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of five units. This linker is particularly useful in PROTAC synthesis due to its defined length and the presence of two distinct functional groups:

-

Carboxylic Acid (-C2-acid): This functional group allows for the covalent attachment of the linker to an amine-containing ligand, typically the E3 ligase ligand, through a stable amide bond.

-

Carbobenzyloxy-protected Amine (Cbz-NH-): The Cbz (carboxybenzyl) group is a common protecting group for amines.[3] Its presence allows for the selective deprotection of the amine, which can then be coupled to the POI ligand. This orthogonal protection strategy enables a controlled and stepwise synthesis of the PROTAC molecule.[2]

The PEG5 chain itself imparts several desirable properties to the PROTAC molecule:

-

Hydrophilicity: The ethylene glycol units increase the water solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.[2]

-

Flexibility and Length: The length of the PEG linker is crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2]

Mechanism of Action of a PROTAC Employing the this compound Linker

The fundamental mechanism of action for a PROTAC utilizing the this compound linker involves hijacking the UPS to induce the degradation of a specific POI. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The this compound linker plays a pivotal role in this step by bridging the two proteins and orienting them in a productive conformation for the subsequent enzymatic reaction.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released from the complex and can catalytically induce the degradation of additional POI molecules.[2]

Quantitative Data on PROTACs with PEG5 Linkers

Table 1: In Vitro Degradation of BRD4 by a PROTAC with a PEG5 Linker

| Parameter | Value | Cell Line | Treatment Time |

| DC50 (nM) | 30 | MV4-11 | 24 hours |

| Dmax (%) | 90 | MV4-11 | 24 hours |

Data is representative and compiled from literature on BRD4-targeting PROTACs with PEG linkers.

Table 2: Cellular Permeability and Growth Inhibition of a BRD4-Targeting PROTAC with a PEG5 Linker

| Parameter | Value | Assay |

| Permeability (Papp, 10-6 cm/s) | 3.8 | PAMPA |

| GI50 (nM) | 3.1 | Cell Viability Assay |

Data is representative and compiled from literature on BRD4-targeting PROTACs with PEG linkers.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, involving the initial coupling of the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

-

Dissolution and Activation: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Coupling Reaction: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up and purify the Cbz-protected intermediate by flash column chromatography.

Step 2: Cbz Deprotection and Coupling to POI Ligand

-

Cbz Deprotection: Dissolve the Cbz-protected intermediate in methanol and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere for 2-4 hours to remove the Cbz protecting group.

-

Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Final Amide Coupling: Dissolve the deprotected amine-linker-E3 ligase ligand intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

-

Final Coupling Reaction: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation

This protocol outlines the procedure for quantifying the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the PROTAC on cells.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or POI) conjugated to protein A/G beads to pull down the complex.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blot using an antibody against the POI (or E3 ligase). The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Visualizations

Signaling Pathway

References

The Strategic Application of Cbz-NH-PEG5-C2-acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism for eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific protein targets. The elegant design of a PROTAC molecule comprises three key components: a ligand that engages the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide provides an in-depth exploration of Cbz-NH-PEG5-C2-acid , a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. We will delve into its structural significance, provide quantitative data on its impact on PROTAC performance, and present detailed experimental protocols for its incorporation into novel protein degraders.

The Pivotal Role of the PEG5 Linker in PROTAC Design

This compound is a heterobifunctional linker characterized by a carboxybenzyl (Cbz)-protected amine, a five-unit polyethylene glycol (PEG5) chain, and a terminal carboxylic acid. This specific architecture offers several advantages in the rational design of PROTACs:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG5 chain significantly improves the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG linker can also aid in passive diffusion across the cell membrane.

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a productive ternary complex. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together, while an excessively long linker can lead to an unstable complex. The PEG5 linker often provides an optimal distance to facilitate a stable and catalytically competent ternary complex.

-

Controlled and Sequential Synthesis: The Cbz-protected amine and the terminal carboxylic acid allow for a controlled, sequential synthesis of the PROTAC. The carboxylic acid can be coupled to an amine-containing ligand (either for the POI or the E3 ligase), followed by the deprotection of the Cbz group to reveal a free amine for the subsequent coupling reaction.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes comparative data for a series of PROTACs targeting the BRD4 protein, illustrating the effect of varying PEG linker lengths.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) |

| PEG3 | 50 | 88 |

| PEG4 | 25 | 95 |

| PEG5 | 15 | >95 |

| PEG6 | 35 | 92 |

Data is a synthesized representation from multiple sources for illustrative purposes.

As the data indicates, a PROTAC incorporating a PEG5 linker demonstrates superior potency (lower DC50) and efficacy (higher Dmax) in this particular context, highlighting the importance of optimizing linker length for each target-E3 ligase pair.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to an amine-functionalized ligand for the protein of interest (POI-NH2), followed by Cbz deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand (E3-COOH).

Step 1: Amide Coupling of this compound with POI-NH2

-

Reagents and Materials:

-

This compound

-

Amine-functionalized POI ligand (POI-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the POI-NH2 (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the Cbz-protected PROTAC intermediate.

-

Step 2: Cbz Deprotection and Coupling with E3-COOH

-

Reagents and Materials:

-

Cbz-protected PROTAC intermediate from Step 1

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

-

Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

-

HATU, HOBt, DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the Cbz-protected PROTAC intermediate in MeOH.

-

Add 10% Pd/C (catalytic amount) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours, monitoring by LC-MS until the Cbz group is completely removed.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate.

-

Dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and HOBt (1.2 eq) and stir for 10 minutes.

-

Add the deprotected amine intermediate (1.1 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Western Blot Analysis for Determination of DC50 and Dmax

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesisdot

// Nodes start [label="Start Materials:\n- this compound\n- POI-NH2\n- E3-COOH", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Amide Coupling\n(HATU/HOBt, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate:\nCbz-Protected PROTAC", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; purification1 [label="Purification 1\n(Reverse-Phase HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: Cbz Deprotection\n(H2, Pd/C, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\nDeprotected Amine", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Amide Coupling\n(HATU/HOBt, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final PROTAC Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification2 [label="Purification 2\n(Reverse-Phase HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(LC-MS, NMR)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> purification1; purification1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> purification2; purification2 -> final_product; final_product -> characterization; }

Cbz-NH-PEG5-C2-acid molecular weight and formula

An In-depth Technical Guide on Cbz-NH-PEG5-C2-acid: Molecular Properties

This guide provides an in-depth look at the molecular formula and weight of this compound, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker, such as this compound, plays a critical role in connecting the two ligands of a PROTAC and influencing its physicochemical properties.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C21H33NO9[1][2][3][4] |

| Molecular Weight | 443.49 g/mol [2][3][5] |

| CAS Number | 1347750-74-6[2][4] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for accurately determining the molecular weight, which in turn helps to confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups, which validates the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from identifying the chemical compound to determining its key molecular properties.

Caption: Workflow for determining molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of Cbz-NH-PEG5-C2-acid

This guide provides a comprehensive overview of the solubility and stability of Cbz-NH-PEG5-C2-acid, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates a hydrophilic polyethylene glycol (PEG) spacer, a terminal carboxylic acid for conjugation, and a carbobenzyloxy (Cbz) protected amine. Understanding its physicochemical properties is critical for researchers, scientists, and drug development professionals in designing and executing successful bioconjugation and drug delivery strategies.

Core Compound Characteristics

This compound is a heterobifunctional linker that plays a crucial role in connecting a target protein ligand and an E3 ligase ligand in a PROTAC molecule.[1][2][3][4] The PEG5 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid and the Cbz-protected amine offer orthogonal handles for sequential conjugation reactions.[5]

Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent functional groups. The presence of the PEG chain significantly enhances its solubility in aqueous solutions and a variety of organic solvents.[6][7][8]

Table 1: Quantitative Solubility Data of a Structurally Related Compound

| Solvent | Concentration | Observations |

| DMSO | 100 mg/mL (281.39 mM) | Ultrasonic assistance may be required. Note that hygroscopic DMSO can affect solubility.[9] |

Table 2: General Solubility Characteristics

| Solvent Class | Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chain and the ionizable carboxylic acid contribute to good water solubility.[7] |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule.[7][8] |

| Chlorinated Solvents (e.g., Dichloromethane) | High | PEG derivatives are generally soluble in chlorinated solvents.[6][8] |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | PEGs are soluble in alcohols, though solubility can be influenced by the overall molecule.[6][7] |

| Ethers (e.g., Diethyl ether) | Low | PEGs generally exhibit poor solubility in ether.[7] |

| Non-polar Hydrocarbons (e.g., Hexane) | Low | The polar nature of the molecule limits its solubility in non-polar solvents. |

Stability Profile

The stability of this compound is primarily determined by the lability of the Cbz (benzyloxycarbonyl) protecting group and the carbamate linkage. The ether linkages within the PEG chain are generally stable under a wide range of conditions.

The Cbz group is a well-established amine protecting group known for its stability in basic and mildly acidic conditions.[10][11] However, it is susceptible to cleavage under specific conditions, which is often exploited during synthetic procedures.

Table 3: Stability of the Cbz Protecting Group under Various Conditions

| Condition | Stability | Notes |

| Acidic Conditions | ||

| Mild Aqueous Acid | Generally Stable | The Cbz group is resistant to cleavage in many aqueous acidic environments.[10][11] |

| Strong Acid (e.g., HBr in Acetic Acid, concentrated HCl) | Labile | Strong acidic conditions can lead to the removal of the Cbz group.[12][13] |

| Basic Conditions | ||

| Mild Aqueous Base (e.g., NaHCO3, Na2CO3) | Generally Stable | The Cbz group is stable to mild basic conditions, making it orthogonal to Fmoc deprotection.[10][12][14] |

| Strong Aqueous Base (e.g., high concentration of NaOH) | Potentially Labile | Under specific and harsh basic conditions, the Cbz group can be cleaved.[14] |

| Reductive Conditions | ||

| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Labile | This is a common and efficient method for Cbz deprotection.[12] |

| Storage Conditions | ||

| Solid Form | Stable | Recommended storage at -20°C for long-term stability.[7][15] |

| In Solvent | Less Stable | Stock solutions in solvents like DMSO should be stored at -80°C for short-term use (up to 6 months).[9] Repeated freeze-thaw cycles should be avoided.[7] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.

-

Equilibrate the mixture by rotating or shaking at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the aromatic Cbz group) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

-

Protocol 2: Assessment of Stability in Aqueous Buffers

This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

-

Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL), ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect.

-

-

Incubation:

-

Incubate the test solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

-

Sample Analysis:

-

Immediately analyze the aliquots by a stability-indicating analytical method, such as reverse-phase HPLC.

-

Monitor the peak area of the parent compound (this compound) and look for the appearance of degradation products (e.g., the deprotected amine).

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each pH condition.

-

Determine the rate of degradation and the half-life (t½) of the compound at each pH.

-

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of this compound.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Caption: Key environmental factors that can affect the stability of this compound.

Caption: A schematic of the experimental workflow for determining aqueous solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. amaybio.com [amaybio.com]

- 5. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 6. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. labinsights.nl [labinsights.nl]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ijacskros.com [ijacskros.com]

- 11. researchgate.net [researchgate.net]

- 12. total-synthesis.com [total-synthesis.com]

- 13. tdcommons.org [tdcommons.org]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. Cbz-NH-PEG3-C2-acid | TargetMol [targetmol.com]

The Strategic Role of Cbz-NH-PEG5-C2-acid as a PEG-Based PROTAC Linker: A Technical Guide

For Immediate Release

Shanghai, China – December 13, 2025 – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties. This technical guide provides an in-depth analysis of Cbz-NH-PEG5-C2-acid, a polyethylene glycol (PEG)-based linker, and its role in the development of potent protein degraders.

Introduction to PROTAC Technology and the Linker's Central Role

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery.[1] The linker is not merely a spacer but an active component that governs the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[2][3]

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous physicochemical properties.[4] The ethylene glycol repeats enhance hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] Furthermore, the flexibility of the PEG chain allows for the necessary conformational adjustments to achieve a productive ternary complex formation.[2] The length of the PEG linker is a critical parameter that requires careful optimization for each specific target and E3 ligase pair.[3]

This compound: Structure and Properties

This compound is a bifunctional linker featuring a five-unit polyethylene glycol chain. One terminus is a carboxylic acid, enabling conjugation to an amine-functionalized ligand (either the POI binder or the E3 ligase ligand) through amide bond formation. The other terminus is a carbobenzyloxy (Cbz)-protected amine, which allows for orthogonal deprotection and subsequent coupling to the second ligand. This structure provides a defined length and hydrophilicity to the resulting PROTAC.

Chemical Structure:

-

IUPAC Name: 2-(2-(2-(2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid

-

Molecular Formula: C21H33NO9[5]

-

Molecular Weight: 443.49 g/mol [5]

The Impact of PEG5 Linker Length on PROTAC Efficacy: A Case Study

The optimal linker length is a critical, empirically determined parameter. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker can result in an unstable complex.[2] A synthesized case study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) illustrates the impact of PEG linker length on degradation efficacy. In this study, a series of PROTACs were constructed using the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

Data Presentation: In Vitro Degradation of BRD4

The following table summarizes the in vitro degradation data for this series of BRD4-targeting PROTACs, highlighting the performance of the PROTAC incorporating a PEG5 linker.

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| Data synthesized from a comparative guide on PROTAC linkers.[3] | ||

| DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[3] | ||

| Dmax: Maximum percentage of target protein degradation.[3] |

The data clearly indicates that for the BRD4-VHL system, the PROTAC with the PEG5 linker exhibited the highest potency (lowest DC50) and the most complete degradation (highest Dmax).[3] This suggests that the spacing and conformation provided by the five PEG units are optimal for forming a stable and productive ternary complex in this specific context.[3]

Data Presentation: Cellular Permeability and Pharmacokinetics

The physicochemical properties imparted by the linker also influence a PROTAC's drug-like characteristics, such as cell permeability and oral bioavailability.

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.2 | 25 |

| PEG5 | 1.5 | 35 |

| PEG6 | 1.1 | 22 |

| Data synthesized from a comparative guide on PROTAC linkers.[3] | ||

| Papp: Apparent permeability coefficient, a measure of in vitro cell permeability.[3] | ||

| Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3] |

In this case study, the PEG5 linker also conferred the most favorable permeability and oral bioavailability, underscoring the importance of optimizing the linker to achieve a balance of potent degradation and suitable pharmacokinetic properties.[3]

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. The following are generalized methodologies for key experiments.

PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for the sequential coupling of ligands to the this compound linker.

Materials:

-

This compound (1.0 eq)

-

Amine-containing Ligand 1 (e.g., POI binder with an available amine) (1.1 eq)

-

Carboxylic acid-containing Ligand 2 (e.g., E3 ligase binder) (1.0 eq)

-

Coupling agents: HATU or HBTU (1.2 eq)

-

Base: DIPEA or Et3N (3.0 eq)

-

Deprotection agent: H2, Pd/C catalyst

-

Anhydrous solvents: DMF, DCM

-

Nitrogen or Argon atmosphere

Procedure:

-

First Coupling: Dissolve this compound in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid. Add Amine-containing Ligand 1 (1.1 eq) and stir the reaction at room temperature until completion (monitored by LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Cbz-protected intermediate by flash column chromatography.

-

Cbz Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethyl acetate). Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the amine-functionalized intermediate.

-

Second Coupling: In a separate flask, dissolve Ligand 2 (with a carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. Add a solution of the amine-functionalized intermediate from step 4 in DMF. Stir the reaction at room temperature until completion.

-

Final Purification: Perform an aqueous work-up as described in step 2. Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Western Blotting for Protein Degradation Quantification

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by a PROTAC.[3]

Protocol:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software.

Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following oral administration.[3]

Protocol:

-

Dosing: Administer a single oral dose of the PROTAC, formulated in a suitable vehicle, to male BALB/c mice.[3]

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[3]

-

Plasma Preparation: Isolate plasma from the blood samples by centrifugation.[3]

-

Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[3]

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[3]

Conclusion

The this compound linker is a valuable tool in the rational design of PROTACs. Its defined length, hydrophilicity, and bifunctional nature facilitate a modular and systematic approach to PROTAC synthesis. As demonstrated by the BRD4-targeting PROTAC case study, the five-unit PEG chain can provide an optimal balance of degradation potency and pharmacokinetic properties. However, it is crucial to recognize that the ideal linker is highly dependent on the specific POI and E3 ligase pair. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs, enabling researchers to systematically optimize the linker component to unlock the full therapeutic potential of targeted protein degradation.

References

The Bifunctional Nature of Cbz-NH-PEG5-C2-acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the rational design of heterobifunctional molecules is paramount. Among the critical components of these molecules are the linkers that connect the target-binding ligand to the E3 ligase-recruiting moiety. Cbz-NH-PEG5-C2-acid has emerged as a valuable tool in this context, offering a unique combination of features that facilitate the synthesis of potent and effective protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the bifunctional nature of this compound, its physicochemical properties, and its application in the development of novel therapeutics.

Core Attributes of this compound

This compound is a heterobifunctional linker characterized by two key reactive moieties: a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. These functional groups are separated by a polyethylene glycol (PEG) spacer, which in this case consists of five ethylene glycol units. This specific architecture imparts several advantageous properties to the molecule, making it a versatile building block in medicinal chemistry and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and representative values for similar PEG-based linkers.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C21H33NO9 | [Vendor Data] |

| Molecular Weight | 443.49 g/mol | [Vendor Data] |

| Appearance | White to off-white solid | [General knowledge for similar compounds] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. The PEG chain enhances aqueous solubility. | [General knowledge for PEGylated molecules] |

| Purity | Typically >95% | [Vendor Specifications] |

| Storage | Recommended to be stored at -20°C to ensure long-term stability. | [Vendor Recommendations] |

The Bifunctional Advantage in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bifunctional nature of this compound is central to its utility in constructing these complex molecules.

The two distinct reactive ends of the linker allow for a controlled, sequential conjugation of the target protein ligand and the E3 ligase ligand. This stepwise approach is crucial for achieving high yields and purity of the final PROTAC molecule, avoiding the formation of undesired homodimers or other side products.

The Role of the Functional Groups:

-

Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions allows for the selective modification of the other end of the linker. The Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenation, to expose the free amine for subsequent coupling reactions.

-

Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for the formation of a stable amide bond with an amine-functionalized ligand. This reaction is typically mediated by standard peptide coupling reagents.

-

PEG5 Spacer: The polyethylene glycol chain serves multiple purposes. It enhances the aqueous solubility and cell permeability of the resulting PROTAC, which are critical for its biological activity.[1] The length and flexibility of the PEG linker are also crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using a bifunctional PEG linker like this compound. Researchers should optimize these protocols based on the specific properties of their ligands.

Amide Coupling of the First Ligand to the Carboxylic Acid Terminus

Objective: To conjugate an amine-containing ligand (Ligand 1-NH2) to the carboxylic acid end of this compound.

Materials:

-

This compound

-

Ligand 1-NH2 (e.g., a target protein binder)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et3N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve this compound (1.0 eq) and Ligand 1-NH2 (1.0-1.2 eq) in the anhydrous solvent.

-

Add the peptide coupling reagent (1.1-1.5 eq) and the organic base (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Cbz-NH-PEG5-C2-Ligand 1) by flash column chromatography or preparative HPLC.

Deprotection of the Cbz Group

Objective: To remove the Cbz protecting group to reveal the free amine.

Materials:

-

Cbz-NH-PEG5-C2-Ligand 1

-

Palladium on carbon (Pd/C, 10 mol%)

-

Hydrogen source (H2 gas balloon or in situ generation)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

-

Dissolve the Cbz-protected intermediate in the chosen solvent.

-

Add Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected intermediate (NH2-PEG5-C2-Ligand 1).

Coupling of the Second Ligand

Objective: To conjugate a carboxylic acid-containing ligand (Ligand 2-COOH) to the newly exposed amine.

Materials:

-

NH2-PEG5-C2-Ligand 1

-

Ligand 2-COOH (e.g., an E3 ligase ligand)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et3N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Follow a similar procedure as in Step 1, using the deprotected intermediate and the second ligand.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting PROTAC.

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action of a PROTAC for targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, featuring a Cbz-protected amine, a terminal carboxylic acid, and a PEG5 spacer, allows for a controlled and sequential synthetic strategy. This, in turn, facilitates the development of potent and selective protein degraders with improved physicochemical properties. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.

References

The Strategic Application of Cbz-NH-PEG5-C2-acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Cbz-NH-PEG5-C2-acid

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

This compound is a well-defined, heterobifunctional polyethylene glycol (PEG)-based linker increasingly utilized in the rational design of PROTACs. Its structure features a five-unit PEG chain, which imparts hydrophilicity and provides a precise spatial separation between the two ligands. The terminal carboxylic acid allows for covalent attachment to an amine-functionalized ligand, while the carbobenzyloxy (Cbz)-protected amine enables a sequential and controlled synthesis strategy. The strategic incorporation of the this compound linker can significantly impact a PROTAC's biological activity and therapeutic potential.

Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers

The length of the PEG linker in a PROTAC molecule is a critical parameter that can significantly influence its degradation efficiency. The following tables summarize key in vitro performance indicators for a comparative series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with PEG linkers of varying lengths. This data highlights the importance of linker optimization in PROTAC design.

| Linker | DC50 (nM) [a] | Dmax (%) [b] |

| PROTAC-PEG3 | 55 | 85 |

| PROTAC-PEG4 | 20 | 95 |

| PROTAC-PEG5 | 15 | >98 |

| PROTAC-PEG6 | 30 | 92 |

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PROTAC-PEG3 | 0.8 | 15 |

| PROTAC-PEG4 | 1.2 | 25 |

| PROTAC-PEG5 | 1.5 | 35 |

| PROTAC-PEG6 | 1.0 | 20 |

Data Footnotes: Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion across a synthetic membrane, which can be predictive of cell permeability. Oral Bioavailability: The percentage of the administered PROTAC dose that reaches systemic circulation in an animal model.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general, two-step synthetic route for constructing a PROTAC using the this compound linker. This strategy involves the initial coupling of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)

-

Dissolution: Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0-1.2 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) or EDC (1.5 eq) in combination with HOBt (1.5 eq) to the reaction mixture.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected intermediate.

Step 2: Cbz Deprotection and Amide Coupling to the Second Ligand (e.g., POI Ligand)

-

Cbz Deprotection: Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst, such as 10% Pd/C, and stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Filtration: Upon completion of the deprotection, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.

-

Second Amide Coupling: Dissolve the deprotected amine intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF).

-

Activation and Coupling: Follow the same activation and coupling procedure as described in Step 1 (using HATU or EDC/HOBt and DIPEA).

-

Work-up and Purification: Perform a similar work-up and purification procedure as in Step 1 to isolate the final PROTAC product. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Western Blot Analysis of Target Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay Protocol

This protocol outlines a method to assess the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme

-

Recombinant E3 ubiquitin ligase (the one recruited by the PROTAC)

-

Recombinant target protein of interest

-

Ubiquitin

-

ATP

-

PROTAC at various concentrations

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Perform Western blotting as described in the previous protocol.

-

Use a primary antibody that specifically recognizes the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.

-

Alternatively, a primary antibody against ubiquitin can be used to detect all ubiquitinated proteins, with the target protein appearing as a ladder of bands at higher molecular weights.

-

Mandatory Visualizations

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Caption: Logical relationship in the sequential synthesis of a PROTAC molecule.

A Technical Guide to Cbz-NH-PEG5-C2-acid: A Heterobifunctional Linker for Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Cbz-NH-PEG5-C2-acid, a bifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the linker's properties, suppliers, and its application in the synthesis of PROTACs for targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a polyethylene glycol (PEG) chain. This linker is specifically designed for the synthesis of PROTACs, which are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The structure of this compound includes a carboxylic acid group at one end and a carboxybenzyl (Cbz)-protected amine at the other. This configuration allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.

Quantitative Data and Suppliers

Sourcing high-quality chemical reagents is critical for reproducible research. This compound is available from several reputable suppliers. The following table summarizes key quantitative data and provides catalog numbers for easy procurement.

| Parameter | Value | Suppliers and Catalog Numbers |

| IUPAC Name | 1-amino-16-oxo-4,7,10,13-tetraoxa-15-azaheptadecan-17-oic acid, benzyl ester | This is the systematic name for the compound. |

| Molecular Formula | C21H33NO9 | [1][2] |

| Molecular Weight | 443.49 g/mol | [1][3] |

| CAS Number | 1347750-74-6 | [2] |

| Purity | Typically ≥95% | MedchemExpress (HY-140489)[1], TargetMol/Immunomart (T14890)[2], RuiaoBio (RA9231005)[3], and other suppliers generally offer purities in this range. |

| Appearance | White to off-white solid | General product descriptions from suppliers. |

| Storage Conditions | -20°C for long-term storage | [2] |

Role in PROTAC Synthesis and Signaling

The rational design of a PROTAC molecule heavily relies on the linker connecting the target protein ligand and the E3 ligase ligand. The this compound linker serves as a crucial component in this architecture, offering both flexibility and control during synthesis.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage another target protein.

References

Safety and Handling of Cbz-NH-PEG5-C2-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cbz-NH-PEG5-C2-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document amalgamates data from closely related PEGylated carboxylic acids and general laboratory safety principles for relevant chemical classes.

Compound Identification and Properties

This compound is a valuable tool in drug discovery, featuring a carbobenzyloxy (Cbz) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential and controlled conjugation to two different molecular entities.

| Property | Value | Source |

| Chemical Name | N-Carbobenzyloxy-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | N/A |

| Synonyms | Cbz-N-amido-PEG5-acid, Cbz-NH-PEG5-Propionic acid | [1][2] |

| CAS Number | 1347750-74-6 | N/A |

| Molecular Formula | C21H33NO9 | N/A |

| Molecular Weight | 443.49 g/mol | N/A |

| Appearance | Likely a solid or viscous oil | [3] |

| Solubility | Soluble in organic solvents like DMF and DMSO | [4] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is unavailable, a conservative approach based on its constituent functional groups—a carboxylic acid, a PEG chain, and a Cbz-protected amine—is essential.

Potential Hazards:

-

Eye Irritation: Carboxylic acids can cause eye irritation upon contact.[5]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

-

Ingestion: May be harmful if swallowed.[5]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

| Aspect | Recommendation | Source |

| Storage Temperature | Long-term: -20°C in a dark, dry place. Short-term: 4°C. | [3][7] |

| Storage Conditions | Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as PEG compounds can be hygroscopic. | [4] |

| Handling | For solids that are difficult to weigh, it is recommended to prepare a stock solution in an anhydrous solvent such as DMF or DMSO. Allow the vial to come to room temperature before opening to prevent condensation. | [4] |

| Incompatible Materials | Strong oxidizing agents. | [6] |

Experimental Protocols

The following are generalized protocols for the use of Cbz-NH-PEG-acids. Specific reaction conditions may require optimization.

Coupling of this compound to a Primary Amine

This protocol outlines the formation of an amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine) (optional)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Slowly add the amine solution to the activated linker solution.

-

If the amine salt is used, add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

-

Purify the product using column chromatography.

Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to yield a free amine for subsequent conjugation.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the Cbz-protected conjugate in methanol or ethanol in a hydrogenation flask.

-

Carefully add Pd/C catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere.[8]

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).[8]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per apparatus specifications) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualized Workflows and Pathways

General PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Amine Coupling

The following diagram illustrates the key steps in the coupling of this compound to an amine-containing molecule.

Caption: Workflow for the coupling of the linker to an amine.

Logical Relationship of Safety Procedures

This diagram outlines the logical flow of safety considerations when working with this compound.

References

- 1. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 2. 1310327-18-4, CBZ-NH-PEG3-COOH - Biopharma PEG [biochempeg.com]

- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. encapsula.com [encapsula.com]

- 6. fishersci.com [fishersci.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG5-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are revolutionizing drug discovery.[1] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's own proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules with a single PROTAC molecule.[1]

A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2] The length of the PEG linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to ensure a productive ternary complex formation.[3]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG5-C2-acid linker. This linker features a five-unit polyethylene glycol chain to provide hydrophilicity and a defined spatial orientation, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine, which allows for a sequential and controlled synthesis strategy.[1]

This compound: Properties and Handling

The this compound linker is a valuable building block for PROTAC synthesis due to its bifunctional nature and the orthogonal protection strategy it enables.

| Property | Value |

| IUPAC Name | 2-(2-(2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid |

| Synonyms | Cbz-NH-PEG5-COOH |

| Molecular Formula | C22H35NO10 |

| Molecular Weight | 473.51 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | >95% |

| Storage | Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable. |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |

PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is typically a three-step process:

-

Amide Coupling of the Linker to the First Ligand: The carboxylic acid moiety of the linker is activated and reacted with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).

-

Cbz Deprotection: The Cbz protecting group on the other end of the linker is removed to reveal a free amine.

-

Amide Coupling of the Second Ligand: The newly exposed amine is then coupled with the second ligand which has a carboxylic acid functionality.

General Synthetic Workflow

Caption: General workflow for PROTAC synthesis.

Reagent Quantities

| Reagent | Molar Equivalents |

| This compound / Intermediate | 1.0 eq |

| Amine/Carboxylic Acid-Ligand | 1.1 - 1.2 eq |

| HATU (Coupling Reagent) | 1.2 eq |

| DIPEA (Base) | 2.0 - 3.0 eq |

| 10% Palladium on Carbon (Catalyst) | 10-20% by weight |

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the coupling of the carboxylic acid end of the linker to a ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing ligand (e.g., POI ligand-NH2 or E3 ligase ligand-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[2]

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]

-

In a separate flask, dissolve the amine-containing ligand (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-containing ligand to the activated linker solution.

-

Stir the reaction at room temperature for 4-16 hours.[4]

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Cbz-protected intermediate by flash column chromatography.

Protocol 2: Cbz Deprotection